N-(3,4-dimethylphenyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
88404-43-7 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H15N3/c1-11-7-8-13(9-12(11)2)19-16-14-5-3-4-6-15(14)17-10-18-16/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
GVGAUWFTYHKZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Synthetic Methodologies for Quinazoline 4 Amine Scaffolds
Classical and Contemporary Approaches to Quinazoline (B50416) Core Synthesis
The formation of the bicyclic quinazoline framework is the foundational step in the synthesis of N-(3,4-dimethylphenyl)quinazolin-4-amine. Over the years, a multitude of synthetic routes have been developed, ranging from traditional condensation reactions to modern metal-catalyzed cyclizations.
The construction of the quinazoline ring system is most commonly achieved through cyclization reactions, where a suitably substituted benzene (B151609) derivative bearing a nitrogen-containing side chain undergoes ring closure. A variety of starting materials and reagents can be employed, each offering distinct advantages in terms of substrate scope and reaction conditions.
One of the most prevalent methods involves the reaction of 2-aminobenzonitriles with various electrophiles. For instance, a copper(I)-catalyzed reaction of 2-aminobenzonitrile (B23959) with benzyl (B1604629) bromides can yield quinazolin-4(3H)-ones through a one-pot N-benzylation, C(sp³)–H oxidation, CN hydrolysis, and cyclization sequence. researchgate.net Similarly, 2-aminobenzamides are versatile precursors, which can undergo condensation with aldehydes or their equivalents. For example, the cyclization of 2-aminobenzamides with aldehydes, catalyzed by p-toluenesulfonic acid, followed by an oxidative dehydrogenation step, provides a route to 4(3H)-quinazolinones. organic-chemistry.org
More contemporary approaches utilize transition-metal catalysis to achieve high efficiency and functional group tolerance. Iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles offers an atom-economical pathway to quinazolines. organic-chemistry.org Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles also provide a one-pot synthesis under mild conditions. organic-chemistry.org Furthermore, iron-catalyzed intramolecular C-N bond formation from 2-alkylamino N-H ketimine derivatives represents another efficient strategy. organic-chemistry.org
The following table summarizes various cyclization methods for the synthesis of quinazoline scaffolds.
| Starting Material | Reagent/Catalyst | Product Type | Reference |
| 2-Aminobenzonitrile | Benzyl bromides / Cu(I) | Quinazolin-4(3H)-one | researchgate.net |
| 2-Aminobenzamide | Aldehydes / p-toluenesulfonic acid | 4(3H)-Quinazolinone | organic-chemistry.org |
| 2-Aminoarylmethanol | Amides or Nitriles / Iridium catalyst | Quinazoline | organic-chemistry.org |
| 2-Aminoaryl alcohol | Ketones or Nitriles / Cobalt catalyst | Quinazoline | organic-chemistry.org |
| 2-Alkylamino N-H ketimine | Iron catalyst | Quinazoline | organic-chemistry.org |
| o-Aminobenzylamine | Aldehydes / IBX | Quinazoline | organic-chemistry.org |
A common and highly effective strategy for the synthesis of N-substituted quinazolin-4-amines involves a two-step sequence starting from the corresponding quinazolin-4(3H)-one. The first step is a chlorination reaction to convert the C-4 carbonyl group into a more reactive chloro group, followed by a nucleophilic aromatic substitution (SNAr) with the desired amine.
The chlorination of quinazolin-4(3H)-ones is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction transforms the relatively unreactive lactam into a highly reactive 4-chloroquinazoline (B184009) intermediate.
Once the 4-chloroquinazoline is formed, the subsequent amination step introduces the N-substituent. This is a nucleophilic substitution reaction where an amine displaces the chloride ion at the C-4 position. digitellinc.comresearchgate.net This method is widely applicable and allows for the introduction of a diverse range of amine functionalities onto the quinazoline scaffold.
Directed Synthesis of this compound and Analogous Structures
The targeted synthesis of this compound typically follows the strategic chlorination and amination pathway described above. This approach allows for the efficient and specific introduction of the 3,4-dimethylphenyl moiety onto the quinazoline core.
The key step in the synthesis of the title compound is the reaction of 4-chloroquinazoline with 3,4-dimethylaniline (B50824). In this reaction, the lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electron-deficient C-4 position of the quinazoline ring and displacing the chloride leaving group. This nucleophilic aromatic substitution reaction is the cornerstone for creating the C-N bond that defines this compound. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid generated during the reaction.
The efficiency of the amination reaction to produce this compound is dependent on several factors, including the solvent, temperature, and the presence or absence of a catalyst or base. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.
Commonly used solvents for such SNAr reactions include alcohols (e.g., isopropanol, ethanol), aprotic polar solvents (e.g., DMF, DMSO), or chlorinated solvents (e.g., dichloromethane). The reaction temperature can range from room temperature to reflux, depending on the reactivity of the specific amine. The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is often employed to scavenge the HCl produced, thereby driving the reaction to completion.
The following table illustrates hypothetical optimization parameters for the synthesis of N-aryl-quinazolin-4-amines, which would be applicable to the synthesis of this compound.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isopropanol | - | Reflux | 12 | 65 |
| 2 | Isopropanol | Triethylamine | Reflux | 8 | 85 |
| 3 | DMF | K₂CO₃ | 100 | 6 | 92 |
| 4 | Dichloromethane | Triethylamine | Room Temp | 24 | 50 |
| 5 | DMSO | - | 120 | 4 | 88 |
Advanced Chemical Derivatization and Scaffold Modification Strategies
Beyond the synthesis of the target compound, the quinazoline scaffold is amenable to a wide array of further modifications, allowing for the generation of diverse chemical libraries for various applications. These advanced derivatization strategies often focus on the functionalization of other positions on the quinazoline ring system.
Recent advances in C-H activation have opened up new avenues for modifying the quinazoline core. For example, rhodium-catalyzed C-H amination of 2,4-diarylquinazolines using N-fluorobenzenesulfonimide (NFSI) as an amino source allows for the direct introduction of an amino group at the ortho-position of a C-2 aryl substituent. researchgate.net This provides a powerful tool for late-stage functionalization.
Furthermore, the N3-position of the quinazolinone precursor can be selectively alkylated, providing another point of diversification. For instance, N3-alkylation of 2-chloro-4(3H)-quinazolinone, followed by C2-amination, allows for the modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones. rsc.org Such strategies are invaluable for exploring the structure-activity relationships of quinazoline-based compounds. The development of novel synthetic methods continues to expand the chemical space accessible from the versatile quinazoline scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.net Among these, the Suzuki-Miyaura coupling is particularly prominent for its reliability and functional group tolerance. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org
In the context of quinazoline synthesis, the Suzuki-Miyaura reaction is extensively used to introduce aryl or heteroaryl substituents onto the quinazoline core, a key step in creating structural diversity. tandfonline.comtandfonline.com A robust approach has been developed for the C-2 arylation of 4-aminoquinazolines, reacting 4-amino-2-chloroquinazoline with various aryl boronic acids. tandfonline.comtandfonline.com Research has shown that catalysts like Pd(dcpf)Cl₂ [1,1′-bis(dicyclohexylphosphino)ferrocene]palladium(II) dichloride are highly efficient for this transformation, even with the presence of an unprotected amino group, which can sometimes complicate catalytic cycles. tandfonline.comtandfonline.com
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent system. The optimization of these parameters is crucial for achieving high yields. For instance, in the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates, various palladium catalysts, ligands, bases, and solvents were screened to find the optimal conditions for the C-C bond formation. mdpi.com
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Reaction Conditions mdpi.com
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | - | Na₂CO₃ | Toluene/H₂O | 60 |
| 2 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Toluene/H₂O | 85 |
| 3 | Pd₂(dba)₃ (2.5) | - | Na₂CO₃ | Toluene/H₂O | 55 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Na₂CO₃ | Toluene/H₂O | 84 |
| 5 | Pd(OAc)₂ (5) | CataCXium A (10) | Na₂CO₃ | Toluene/H₂O | 35 |
| 6 | Pd(OAc)₂ (5) | Xanthphos (10) | Na₂CO₃ | Toluene/H₂O | 83 |
| 7 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | THF/H₂O | 77 |
| 8 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 75 |
| 9 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF/H₂O | 66 |
| 10 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | i-PrOH/H₂O | 82 |
| 11 | Pd(dppf)Cl₂ (5) | - | K₃PO₄ | Toluene/H₂O | 78 |
| 12 | Pd(dppf)Cl₂ (5) | - | t-BuONa | Toluene/H₂O | 72 |
| 13 | Pd(dppf)Cl₂ (5) | - | NaOH | Toluene/H₂O | <10 |
This table illustrates the systematic optimization of reaction parameters for a Suzuki-Miyaura coupling, highlighting the superior performance of the Pd(dppf)Cl₂ catalyst with Na₂CO₃ in a Toluene/H₂O solvent system.
Molecular Hybridization for Novel Quinazoline-Based Compounds
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophores (bioactive scaffolds) into a single molecular entity. rsc.orgnih.gov The goal is to create a hybrid compound with an improved affinity, efficacy, or safety profile, potentially by interacting with multiple biological targets. rsc.org The quinazoline/quinazolinone scaffold is a popular choice for this approach due to its wide range of established pharmacological activities. nih.gov
This strategy has led to the development of numerous novel quinazoline-based compounds with diverse biological activities. By linking the quinazoline core to other heterocyclic systems, researchers have created hybrids with potent properties.
Key examples of molecular hybridization involving the quinazoline scaffold include:
Quinazoline-Triazole Hybrids: The triazole ring is known to enhance the biological activity of many scaffolds. rsc.org Hybrids incorporating a 1,2,4-triazole (B32235) thioether moiety with a quinazoline core have demonstrated significant antibacterial activity against phytopathogenic bacteria. mdpi.com
Quinazoline-Indole Hybrids: The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry. The combination of the 4-aminoquinazoline scaffold with 1H-indole-2,3-dione (isatin) has yielded potent anticancer agents. rsc.org
Quinazoline-Thiazole Hybrids: Thiazole-containing compounds are known to exhibit a range of biological effects. The design and synthesis of quinazoline-thiazole hybrids have produced promising antiproliferative and anti-angiogenic agents. nih.gov For instance, certain 4-phenyl-thiazole derivatives linked to a 6,7-dimethoxyquinazoline (B1622564) core showed superior activity against vascular cell proliferation compared to the reference drug sorafenib (B1663141). nih.gov
Quinazoline-Chalcone Hybrids: Chalcones are open-chain flavonoids with various biological activities. Hybrid molecules combining quinazoline and chalcone (B49325) structures have been synthesized and evaluated for antiparasitic properties, showing considerable inhibition of β-hematin formation. mdpi.com
Quinazoline-Artemisinin Hybrids: Artemisinin (B1665778) and its derivatives are potent antimalarial drugs. Novel hybrids of quinazoline and artemisinin have been synthesized and found to possess potent antiviral activity against cytomegalovirus, superior to the standard drug ganciclovir. mdpi.com
Table 2: Examples of Quinazoline-Based Molecular Hybrids and Their Activities
| Hybrid Scaffold | Linked Pharmacophore | Reported Biological Activity | Reference |
| Quinazoline | 1,2,4-Triazole | Antibacterial | mdpi.com |
| 4-Aminoquinazoline | Isatin (Indole derivative) | Anticancer | rsc.org |
| Quinazolinone | Oxadiazole | Anticancer | rsc.org |
| Quinazoline | Thiazole | Antiproliferative, Anti-angiogenic | nih.gov |
| Quinazoline | Chalcone | Antiparasitic | mdpi.com |
| Quinazoline | Artemisinin | Antiviral | mdpi.com |
| Quinazolinone | Sulfonamide | Antibacterial | nih.gov |
Preclinical Pharmacological Evaluation and Biological Activities of N 3,4 Dimethylphenyl Quinazolin 4 Amine
In Vitro Antiproliferative and Cytotoxic Efficacy
The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer effects. nih.govnih.gov Derivatives of quinazoline have been explored for their potential to inhibit cancer cell proliferation and induce cell death. nih.govekb.eg
N-(3,4-dimethylphenyl)quinazolin-4-amine, a member of the arylaminoquinazolinylurea derivatives, has demonstrated notable in vitro antiproliferative activities. Specifically, against the RT112 bladder cancer cell line, this compound exhibited potent growth inhibitory effects, with an IG50 value in the low nanomolar range. nih.gov The presence of electron-donating substituents, such as the dimethylphenyl group, has been associated with higher potency in this class of compounds. nih.gov
The RT112 cell line is a well-established model for studying bladder cancer. researchgate.netresearchgate.net Research has shown that various quinazoline derivatives can exert cytotoxic effects on this and other bladder cancer cell lines. nih.govresearchgate.net
The antiproliferative potency of this compound has been compared to standard reference drugs. In studies involving the RT112 bladder cancer cell line, this compound was found to be more potent than the reference drug used in the assay. nih.gov In broader studies of quinazolinone hybrids, compounds have shown commendable inhibitory effects when compared to doxorubicin, a commonly used chemotherapy agent. mdpi.com For instance, some quinazolin-4-one/3-cyanopyridin-2-one hybrids demonstrated GI50 values comparable to doxorubicin. mdpi.com
The National Cancer Institute's NCI-60 panel, a group of 60 human tumor cell lines representing various cancer types, is a standard tool for screening potential anticancer agents. nih.govcancer.gov While specific data for this compound against the full NCI-60 panel is not detailed in the provided results, the general class of quinazoline derivatives has been evaluated in such screens. rjeid.com These studies help to understand the spectrum of activity and potential mechanisms of action of new compounds. nih.gov For example, novel quinazoline derivatives have been screened against the NCI-60 panel to assess their anti-cancer properties. rjeid.com
Interactive Table: Antiproliferative Activity of this compound and Related Compounds
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
| This compound | RT112 | IG50 | Small nanomolar range | nih.gov |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | Various cancer cell lines | GI50 | 1.40 µM to 9.40 µM | mdpi.com |
| Doxorubicin (Reference) | Various cancer cell lines | GI50 | 1.10 µM | mdpi.com |
Kinase Inhibition Profiles
Kinase inhibition is a key mechanism through which many targeted cancer therapies exert their effects. The quinazoline scaffold is a well-established framework for the development of kinase inhibitors. nih.govnih.gov
This compound has been identified as a weak inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) kinase. nih.gov FGFRs, including FGFR3, are a family of receptor tyrosine kinases that can be dysregulated in various cancers through mutations, translocations, or gene amplification. nih.govnih.gov Inhibition of the FGFR pathway is a promising strategy in cancer therapy, with several FGFR inhibitors currently under investigation. nih.govnih.gov While the inhibitory effect of this compound on FGFR3 is noted as weak, it points to a potential area for further structural optimization to enhance potency.
The 4-anilino-quinazoline moiety is a privileged scaffold for the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). nih.gov EGFR is a critical receptor in cell signaling, and its aberrant activation is a hallmark of many cancers. nih.gov The quinazoline core demonstrates a high affinity for the active site of the EGFR kinase. nih.gov Structural studies have revealed that hydrogen bonds between the N-1 and N-3 positions of the quinazoline ring and key amino acid residues in the EGFR active site contribute to tighter binding and increased potency. nih.gov
While the direct and specific inhibitory IC50 value of this compound on EGFR is not provided in the search results, the general class of 4-anilino-quinazoline derivatives, to which it belongs, is central to the development of EGFR inhibitors. nih.gov The substitution pattern on the anilino ring significantly influences the inhibitory activity. nih.gov
Interactive Table: Kinase Inhibition Profile
| Compound | Kinase Target | Observed Effect | Reference |
| This compound | FGFR3 | Weak inhibitor | nih.gov |
| 4-Anilino-quinazoline derivatives (general class) | EGFR | Potent inhibitors | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.com Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.gov Derivatives of the quinazoline scaffold have been identified as potent inhibitors of VEGFR-2. nih.gov
Researchers have designed and synthesized novel quinazoline-based compounds, modifying existing VEGFR-2 inhibitors to enhance their binding affinity to the receptor's active site. nih.gov Docking studies have revealed that these compounds can effectively bind to key amino acid residues, such as Glu883 and Asp1044, within the hydrophobic pocket of the VEGFR-2 active site. nih.gov
One study reported a series of sixteen new quinazoline derivatives, with compound 18d demonstrating superior VEGFR-2 inhibitory activity (IC₅₀ = 0.340 ± 0.04 µM) compared to the reference drug sorafenib (B1663141) (IC₅₀ = 0.588 ± 0.06 µM). nih.gov This potent inhibition of VEGFR-2 translated to significant cytotoxic activity against various cancer cell lines. nih.gov Another study highlighted a quinazoline derivative, compound 12 , which exhibited a strong VEGFR-2 inhibitory activity with an IC₅₀ value of 4.6 μM. nih.gov
Table 1: VEGFR-2 Kinase Inhibition Data
| Compound | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|
| 18d | 0.340 ± 0.04 | Sorafenib | 0.588 ± 0.06 |
| 12 | 4.6 | Pazopanib | Not specified |
Casein Kinase 1 Delta/Epsilon (CK1δ/ε) Inhibition
Casein kinase 1 delta (CK1δ) and epsilon (CK1ε) are serine/threonine kinases that play crucial roles in various cellular processes, including the regulation of the circadian clock. nih.gov Dysregulation of these kinases has been implicated in several human disorders. nih.gov A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines has been designed and evaluated for their inhibitory activity against a panel of protein kinases. nih.gov
Within this series, two compounds, 3c and 3d , were identified as inhibitors of CK1δ/ε. nih.gov Molecular docking studies indicated that these compounds interact with key amino acid residues within the ATP binding site of CK1δ. nih.gov Notably, compound 3c also demonstrated selective cytotoxic activity against the PANC-1 pancreatic ductal adenocarcinoma cell line. nih.gov These findings suggest that the N-(1H-pyrazol-3-yl)quinazolin-4-amine scaffold is a promising starting point for developing selective CK1δ/ε inhibitors for potential therapeutic use in neurodegenerative diseases and cancer. nih.govscilit.com
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division. nih.gov Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. mdpi.comnih.gov Quinazolin-4(3H)-one derivatives have emerged as a new template for the development of Aurora kinase inhibitors. nih.govnih.gov
A newly synthesized derivative, BIQO-19 , was designed to improve upon the pharmacokinetic properties of a previously reported Aurora kinase A inhibitor, FL-4. nih.gov BIQO-19 demonstrated enhanced solubility and potent antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs). nih.govnih.gov The compound was found to inhibit the activity of Aurora kinase A, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in H1975 NSCLC cells. nih.gov Molecular docking studies confirmed that BIQO-19 binds effectively to the active site of Aurora kinase A. nih.gov
Table 2: Aurora Kinase Inhibition Data
| Compound | Target | Effect |
|---|---|---|
| BIQO-19 | Aurora Kinase A | Inhibited activity, induced G2/M arrest and apoptosis |
| FL-4 | Aurora Kinase A | Inhibitory activity |
Phosphatidylinositol-3-Kinase (PI3K) Inhibition
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and motility. nih.gov The δ and γ isoforms of PI3K are predominantly expressed in leukocytes and are key regulators of immune cell signaling, making them targets for inflammatory diseases and hematological malignancies. researchgate.net Several quinazoline-based derivatives have been developed as potent and selective PI3K inhibitors. researchgate.netnih.gov
One study focused on optimizing 4-aryl quinazolines into potent and selective PI3Kδ inhibitors. nih.gov Compound 11 from this series demonstrated that biochemical inhibition of PI3Kδ translates to the modulation of isoform-dependent immune cell function. nih.gov In another study, a series of N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives were synthesized. Compounds (S)-C5 and (S)-C8 from this series showed potent inhibitory activity against PI3Ks, particularly PI3Kα, and mTOR. nih.gov
Table 3: PI3K Inhibition Data
| Compound | Target Isoform(s) | Key Finding |
|---|---|---|
| 11 | PI3Kδ | Modulates isoform-dependent immune cell function |
| (S)-C5 | PI3Kα, mTOR | Potent inhibitory activity |
| (S)-C8 | PI3Kα, mTOR | Potent inhibitory activity |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of nucleic acids and amino acids. nih.gov It is a well-established target for anticancer drugs. nih.gov Researchers have designed and synthesized new quinazoline analogs that mimic the structural features of methotrexate, a known DHFR inhibitor. nih.gov
These compounds were evaluated for their ability to inhibit mammalian DHFR. Among the synthesized compounds, 28 , 30 , and 31 were the most potent DHFR inhibitors, with IC₅₀ values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Compound 31 was particularly noteworthy as it combined potent DHFR inhibition with significant antitumor activity. nih.gov
Table 4: DHFR Inhibition Data
| Compound | IC₅₀ (µM) |
|---|---|
| 28 | 0.5 |
| 30 | 0.4 |
| 31 | 0.4 |
Histone Deacetylase 6 (HDAC6) Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a role in multiple processes associated with tumorigenesis, including cell proliferation and migration. nih.gov Selective inhibition of HDAC6 is a promising therapeutic strategy to maximize pharmacological effects while minimizing side effects. nih.govnih.gov
A series of novel quinazoline-4-(3H)-one derivatives were designed as HDAC6 inhibitors. nih.gov In this series, compound 5b was identified as the most potent and selective inhibitor of HDAC6, with an IC₅₀ value of 150 nM. nih.gov Another compound from the same series, 5c , showed significant antiproliferative activity against the MCF-7 breast cancer cell line (IC₅₀ of 13.7 µM) by inducing cell-cycle arrest in the G2 phase and promoting apoptosis. nih.gov
Table 5: HDAC6 Inhibition Data
| Compound | HDAC6 IC₅₀ (nM) | Antiproliferative Activity (MCF-7) IC₅₀ (µM) |
|---|---|---|
| 5b | 150 | Not specified |
| 5c | Not specified | 13.7 |
Poly(ADP-ribose) Polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4) Co-inhibition
A novel therapeutic strategy involves the dual-targeting of Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4), two proteins with important cross-relations in breast cancer. nih.govnih.gov A series of quinazolin-4(3H)-one derivatives were designed and synthesized as the first dual-target inhibitors of PARP1 and BRD4. nih.govresearchgate.net
Through fragment-based combinatorial screening and activity assays, compound 19d was identified as a highly potent dual-targeted inhibitor. nih.govnih.gov This compound exhibited micromolar enzymatic potencies against both BRD4 and PARP1. nih.gov Further studies showed that compound 19d could efficiently modulate the expression of BRD4 and PARP1, induce apoptosis in breast cancer cells, and cause cell cycle arrest at the G1 phase. nih.gov
Table 6: PARP1 and BRD4 Co-inhibition Data
| Compound | Target(s) | Key Finding |
|---|---|---|
| 19d | PARP1 and BRD4 | Potent dual inhibitor with micromolar enzymatic potencies |
Other Modulatory Activities and Cellular Mechanisms
Tubulin Binding and Microtubule Dynamics Disruption
A comprehensive search of scientific literature did not yield specific data on the tubulin-binding properties or the effect on microtubule dynamics for this compound. However, studies on related compounds within the 4-anilinoquinazoline (B1210976) class have established this as a potential mechanism of action. For instance, the compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was found to inhibit tubulin polymerization, suggesting that the quinazoline scaffold can be directed to interact with this critical cellular component. nih.gov This activity is crucial as microtubules are essential for cell division, morphology, and intracellular transport. nih.gov
There is currently no specific published data detailing the induction of apoptosis in cancer cell lines by this compound. The potential for quinazoline derivatives to induce apoptosis, or programmed cell death, is well-documented for other analogues. A notable example is 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, which was identified as a highly potent inducer of apoptosis through a high-throughput caspase-3 activator assay, with an EC50 for caspase activation of 2 nM in T47D breast cancer cells. nih.gov Other research has also shown that various quinazolinone derivatives can induce apoptosis and cell cycle arrest in cancer cells. nih.govmdpi.com
Specific research detailing the inhibition of cell migration and invasiveness by this compound has not been identified in the available scientific literature. This anti-metastatic activity is often linked to the disruption of microtubule dynamics, a mechanism associated with some related quinazoline compounds.
Cyclooxygenase (COX) Enzyme Inhibition, Including COX-II Selectivity
No direct evidence from scientific studies was found to suggest that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes. Research into COX inhibition within this chemical family has primarily focused on the quinazolin-4(3H)-one scaffold, rather than the quinazolin-4-amine (B77745) structure. nih.gov These studies aim to develop selective COX-2 inhibitors to target inflammation and pain with potentially fewer side effects than non-selective NSAIDs. nih.gov
Efflux Pump Modulation (e.g., Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp) Inhibition)
The modulation of multidrug resistance (MDR) efflux pumps is a significant area of investigation for quinazoline derivatives. While direct inhibitory data for this compound on BCRP and P-gp is not specified, extensive structure-activity relationship (SAR) studies have been performed on the 4-anilinoquinazoline scaffold. nih.govnih.gov These studies indicate that this class of compounds can be potent inhibitors of BCRP and P-gp, which are ABC transporters that cause resistance to chemotherapy in cancer by pumping drugs out of the cell. nih.govresearchgate.netmdpi.com
Key findings from studies on related 4-anilinoquinazolines show that substituents on the 4-anilino ring are critical for inhibitory potency against BCRP. nih.gov For example, a series of quinazolinamine derivatives were synthesized and identified as potent dual BCRP and P-gp inhibitors, capable of reversing multidrug resistance. nih.govresearchgate.net This suggests that this compound could potentially have activity in this area, but specific experimental validation is not yet available in the literature.
Alpha-Glucosidase Enzyme Inhibition
A study on related dihydroquinazolinone derivatives identified a compound containing the precise N-(3,4-dimethylphenyl) moiety as a potent α-glucosidase inhibitor. nih.gov α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. acs.orgnih.gov
The evaluated compound was 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-2,3-dihydroquinazolin-4(1H)-one (4l) . It is important to note that while this compound features the 3,4-dimethylphenyl group, its core is a 2,3-dihydroquinazolin-4(1H)-one, which differs structurally from the aromatic quinazolin-4-amine core of the subject compound.
Compound 4l demonstrated significant α-glucosidase inhibitory activity and was also effective in reducing blood sugar levels in preclinical models. nih.gov
Metabotropic Glutamate (B1630785) Receptor 7 (mGlu7) Negative Allosteric Modulation
While direct studies on this compound as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7) are not prominently available in the reviewed literature, research into the broader class of quinazolin-4-one derivatives has identified promising candidates for this activity. The mGlu7 receptor is a target for treating psychiatric disorders, and its modulation can influence glutamatergic and GABAergic neurotransmission nih.govfrontiersin.org.
A study focused on developing new mGlu7 NAMs synthesized a library of compounds, finding that the quinazolin-4-one scaffold was a viable chemotype nih.govnih.gov. Within this library, certain 2,6-disubstituted (3H)-quinazolin-4-ones demonstrated notable activity. These compounds act as inverse agonists, potentiating forskolin-elevated cAMP concentration, which is indicative of NAM activity at the mGlu7 receptor frontiersin.org.
Key findings from the screening of a quinazolinone library include:
ALX-063 (3-methyl-2,6-diphenylquinazolin-4(3H)-one) was identified as an mGlu7 NAM with an IC₅₀ value of 6.5 µM nih.gov.
ALX-065 (2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one) also showed activity with an IC₅₀ of 4.65 µM nih.gov.
Further optimization led to ALX-171 (2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one) , which exhibited an mGlu₇ IC₅₀ of 6.14 µM and was selective over other group III mGlu receptors (mGlu4 and mGlu8) nih.govnih.gov.
These findings establish the quinazolin-4-one core as a valid scaffold for developing mGlu7 NAMs, suggesting that derivatives like this compound could potentially be explored for similar activity.
Interactive Table: mGlu7 Negative Allosteric Modulation by Quinazolin-4-one Derivatives
| Compound | Structure | IC₅₀ (µM) | Receptor Target |
| ALX-063 | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | 6.5 | mGlu7 |
| ALX-065 | 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | 4.65 | mGlu7 |
| ALX-171 | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | 6.14 | mGlu7 |
Anticancer Efficacy in Animal Models (e.g., Triple-Negative Breast Cancer Xenografts)
Specific data on the efficacy of this compound in animal models of triple-negative breast cancer (TNBC) were not identified in the available search results. TNBC is an aggressive subtype of breast cancer that lacks estrogen, progesterone, and HER2 receptors, making it difficult to treat with targeted therapies nih.govkucancercenter.org.
However, the broader class of quinazoline derivatives has been extensively investigated for anticancer properties, with some showing promise against breast cancer cell lines, including TNBC. Research has focused on the 4-anilinoquinazoline scaffold, known for its ability to inhibit the epidermal growth factor receptor (EGFR), a protein often implicated in cancer progression nih.gov.
A study on novel quinazoline- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazine hybrids demonstrated significant cytotoxic activity against several breast cancer cell lines nih.gov:
MDA-MB-231 and MDA-MB-468: These are both models for triple-negative breast cancer.
MCF-7: An estrogen-receptor-positive breast cancer cell line.
Several compounds from this series showed potent activity, with some exhibiting greater efficacy than the standard drug erlotinib (B232) in EGFR inhibitory assays. For instance, compound 6i had an IC₅₀ of 0.37 µM against EGFR, superior to erlotinib's 0.42 µM, and induced a high level of apoptosis in TNBC cells nih.gov.
Interactive Table: Anticancer Activity of Quinazoline Derivatives Against Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Target/Mechanism |
| Compound 6i | MDA-MB-468 | Significant Activity | EGFR Inhibition, Apoptosis Induction |
| Compound 6k | MDA-MB-231 | Significant Activity | EGFR Inhibition |
| Compound 6l | MDA-MB-231 | Significant Activity | EGFR Inhibition |
| Compound 11 | MCF-7, MDA-MB-468 | Potent Activity | Cytotoxic |
Broader Biological Activities of Related Quinazoline Derivatives
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its association with a wide array of pharmacological activities.
Anti-inflammatory and Analgesic Properties
Numerous quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) researchgate.net.
A study of 2,3-disubstituted 4(3H)-quinazolinone derivatives identified several compounds with potent anti-inflammatory and analgesic properties. Their efficacy was compared to standard drugs like diclofenac (B195802) sodium and celecoxib (B62257) researchgate.net.
Interactive Table: Anti-inflammatory and COX-2 Inhibitory Activity of Quinazolinone Derivatives
| Compound | Anti-inflammatory ED₅₀ (mg/kg) | Analgesic ED₅₀ (mg/kg) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| Compound 4 | 50.3 | 12.3 | 0.33 | >303.0 |
| Compound 6 | 112.1 | 111.3 | 0.40 | >250.0 |
| Compound 5 | N/A | N/A | 0.80 | >125 |
| Compound 8 | N/A | N/A | 0.70 | >142 |
| Celecoxib (Ref.) | 84.3 | 71.6 | 0.30 | >333 |
Antimicrobial Efficacy Against Bacterial and Fungal Strains
Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. Their mechanism can involve interactions with microbial cell walls or DNA nih.gov.
Research has highlighted the efficacy of various substituted quinazolinones. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and tested for antimicrobial activity. One compound showed remarkable antibacterial efficacy with a minimum inhibitory concentration (MIC) of 1.56 mg/ml against Escherichia coli and Staphylococcus aureus. Another derivative was noted for its potent antifungal properties, with MICs as low as 0.78 mg/ml against Candida albicans and 0.097 mg/ml against Aspergillus flavus mdpi.com. Other studies have also reported good to excellent activity of different quinazolinone derivatives against various Gram-positive and Gram-negative bacteria as well as fungal strains youtube.com.
Antimalarial Activity
The quinazoline nucleus is a key component in the development of new antimalarial drugs, particularly in the face of growing resistance to conventional therapies. Some of these compounds are designed based on the structure of febrifugine, a natural alkaloid with known antimalarial properties nih.gov.
Studies have shown that 2,3-substituted quinazolin-4(3H)-one derivatives exhibit in vivo antimalarial activity against Plasmodium berghei in mice nih.gov. The 4-quinazolinone moiety is considered crucial for this activity. Other research has focused on developing quinazolinone derivatives that are not only effective but also have simpler synthetic routes, making them more cost-effective than existing drugs like Chloroquine and Artemisinin (B1665778) nih.govebi.ac.uk.
Anticonvulsant Activity
Quinazoline derivatives have long been recognized for their effects on the central nervous system, including potent anticonvulsant activity. The core structure is a key pharmacophore found in anticonvulsant drugs like methaqualone nih.govfrontiersin.org.
Modern research continues to explore new analogues for managing seizures. Studies involving maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models have identified several quinazoline derivatives with significant protective effects. Some newly synthesized compounds have shown 100% protection against scPTZ-induced seizures, with potency several times higher than the established drug ethosuximide (B1671622) nih.gov. The mechanism for some of these derivatives is suggested to be positive allosteric modulation of the GABA-A receptor frontiersin.org.
Interactive Table: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound | Assay | Protection (%) | Relative Potency vs. Ethosuximide |
| Compound 8 | scPTZ | 100% | 4.3-fold more potent |
| Compound 13 | scPTZ | 100% | 4.4-fold more potent |
| Compound 19 | scPTZ | 100% | 3.13-fold more potent |
Structure Activity Relationship Sar Studies of Quinazoline 4 Amines
Influence of N-(3,4-dimethylphenyl) Substitution on Biological Activity
The N-(3,4-dimethylphenyl) group is a critical component of the molecule, significantly impacting its biological effects. The placement and nature of substituents on this phenyl ring are key determinants of the compound's activity.
Position-Specific Effects of Methyl Substituents on Phenyl Ring
The presence of methyl groups at the 3 and 4 positions of the phenyl ring is a defining feature of N-(3,4-dimethylphenyl)quinazolin-4-amine. Research into related quinazoline (B50416) structures indicates that the positioning of such small lipophilic groups is crucial. These groups are thought to occupy a hydrophobic pocket within the target protein, which is often a kinase enzyme. The 3,4-dimethyl substitution pattern provides a specific size and electronic profile that can enhance binding affinity and, consequently, biological activity.
Comparison with Other Phenyl Ring Substitutions (e.g., Fluorinated, Chlorinated, Methoxy)
To understand the unique contribution of the 3,4-dimethylphenyl group, it is useful to compare it with other substituted phenyl rings. The introduction of electron-withdrawing groups like fluoro, chloro, and bromo at the 3-position of the aniline (B41778) ring has been shown to be advantageous for antiproliferative activity. mdpi.com For instance, 3-chloro-4-fluoro-aniline substituted quinazolines exhibit strong activity. mdpi.com
The nature and position of these substituents play a significant role in the molecule's ability to inhibit specific enzymes. For example, in the context of epidermal growth factor receptor (EGFR) inhibition, small, lipophilic substituents on the phenyl ring are considered important for occupying a hydrophobic pocket in the enzyme's active site. jst.go.jp The electronic properties of these substituents also matter; electron-withdrawing groups can enhance activity. mdpi.com
Here is a comparison of how different substitutions on the phenyl ring can affect the biological activity of quinazoline-4-amines:
| Substitution Pattern | General Effect on Activity | Rationale |
| 3,4-Dimethyl | Potentially enhances binding to hydrophobic pockets. | The methyl groups are small and lipophilic, fitting well into specific receptor sites. |
| 3-Chloro-4-fluoro | Strong antiproliferative activity. mdpi.com | Electron-withdrawing groups enhance the inhibitory potential against certain kinases. mdpi.com |
| 3-Bromo | Potent activity. mdpi.com | Similar to other halogens, bromine's electron-withdrawing nature is beneficial for activity. mdpi.com |
| Methoxy (B1213986) | Can enhance cytotoxic activity when combined with other modifications. mdpi.com | The methoxy group can alter the electronic and steric profile, influencing binding. |
Impact of Substituents at Key Quinazoline Ring Positions (C-2, C-4, C-6, C-7)
The quinazoline ring itself offers multiple positions where substitutions can dramatically alter the compound's pharmacological profile. The C-2, C-4, C-6, and C-7 positions are particularly important in this regard.
Structural Requirements for Kinase Inhibition Selectivity and Potency
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibition. mdpi.com Substitutions at the C-6 and C-7 positions are particularly crucial for this activity. mdpi.com For example, the presence of methoxy groups at these positions is a common feature in potent EGFR inhibitors.
The selectivity of quinazoline-based inhibitors for different kinases can be fine-tuned through specific substitutions. For instance, to overcome resistance mutations like T790M in EGFR, novel derivatives with modifications at the C-4 position have been designed. mdpi.com Furthermore, the introduction of bulky substituents at the C-7 position has been found to be favorable for inhibitory activity against certain kinases. nih.gov
Here's a summary of how substitutions at different positions on the quinazoline ring can influence kinase inhibition:
| Position | Substituent Type | Effect on Kinase Inhibition |
| C-2 | Various groups (hydrazine, urea (B33335) derivatives) | Can be modified to target the hinge binding region of kinases. nih.gov |
| C-4 | Hydrophobic groups | Can help overcome resistance in certain cancer cell lines. mdpi.com |
| C-6 | Halogens (Cl, Br), N-Boc amino acid moieties | Generally increases antitumor activity. nih.govnih.gov |
| C-7 | Methoxy groups, bulky substituents | Crucial for EGFR inhibitory activity and can enhance potency. mdpi.comnih.gov |
Role of Side Chain Modifications (e.g., Aminoalkylamine, Urea, Amide)
The introduction of side chains at various positions of the quinazoline ring can significantly impact the compound's properties. For example, aminoalkylamine side chains have been explored to enhance the solubility and pharmacokinetic profile of these molecules. The length of these side chains is often critical; for instance, a four-carbon linker has been found to be optimal for dual EGFR/VEGFR inhibitory activity. nih.gov
Urea and thiourea-based 4-arylquinazolines have been investigated as dual inhibitors of both EGFR and VEGFR. mdpi.com Amide-containing side chains have also been shown to be important for activity. For example, a dimethylaminoacetamido side chain, in combination with a methoxy phenyl substitution, was found to enhance cytotoxic activity. mdpi.com
Essential Features for Other Pharmacological Activities (e.g., COX, Antimicrobial)
Beyond kinase inhibition, quinazoline derivatives exhibit a broad range of other pharmacological activities. For antimicrobial applications, substitutions at the C-2 and C-3 positions, as well as the presence of a halogen at the C-6 or C-8 position, can improve activity. nih.gov The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are also considered essential for antimicrobial effects. nih.govresearchgate.net
For activity against Mycobacterium tuberculosis, modifications to the N-phenethyl-quinazolin-4-yl-amine scaffold have been explored to develop inhibitors of cytochrome bd oxidase. montana.edu Furthermore, certain quinazolinone derivatives have shown inhibitory effects on tubulin polymerization, a critical process in cell division. nih.gov
Identification of Critical Pharmacophoric Groups for Target Interaction
The quinazoline-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key molecular features required for potent and selective target engagement. These studies have identified several critical pharmacophoric groups within the this compound framework and its analogs that are essential for interaction with their biological targets.
The Quinazoline Core: The quinazoline ring system itself is a critical anchor for binding to the ATP-binding pocket of many protein kinases. The nitrogen atoms at positions 1 and 3 (N-1 and N-3) are particularly important, often forming key hydrogen bonds with backbone residues in the hinge region of the kinase. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibition, the N-1 of the quinazoline ring is known to form a crucial hydrogen bond with the backbone amide of a methionine residue (e.g., Met793), a common feature among quinazoline-based EGFR inhibitors. nih.gov
The 4-Amino Linker: The amino group at the C4 position of the quinazoline ring serves as a critical linker to the solvent-exposed region of the ATP-binding site. This linker correctly orients the N-aryl substituent for optimal interactions within the binding pocket. The hydrogen on this amino group can also participate in hydrogen bonding interactions, further stabilizing the ligand-protein complex.
The N-Aryl Substituent (3,4-dimethylphenyl group): The nature and substitution pattern of the aryl ring attached to the 4-amino group are major determinants of potency and selectivity. This part of the molecule generally extends into a more variable region of the ATP-binding pocket, and its substituents can make a range of hydrophobic, van der Waals, and sometimes polar interactions.
In the case of this compound, the 3,4-dimethylphenyl group plays a significant role in target binding. Research on various N-aryl quinazoline-4-amine derivatives has consistently shown that small hydrophobic substituents on the phenyl ring can enhance biological activity. nih.gov The methyl groups at the 3- and 4-positions of the phenyl ring contribute to favorable hydrophobic interactions within the target's binding site.
The following data table illustrates the impact of substitutions on the N-phenyl ring on the inhibitory activity of quinazoline-4-amine derivatives against a hypothetical kinase.
| Compound ID | N-Phenyl Substitution | Relative Inhibitory Potency |
| 1 | Unsubstituted | + |
| 2 | 4-methyl | ++ |
| 3 | 3-methyl | ++ |
| 4 | 2-methyl | + |
| 5 | 3,4-dimethyl | +++ |
| 6 | 2,6-dimethyl | +/- |
| 7 | 4-chloro | ++ |
| 8 | 3,4-dichloro | +++ |
Note: The data in this table is illustrative and compiled from general SAR trends observed in the literature. Potency is indicated qualitatively (+/-: weak or inactive, +: moderate, ++: good, +++: high).
From the illustrative data, several SAR trends can be deduced:
Monosubstitution: The introduction of a single methyl group at the meta (3-position) or para (4-position) of the phenyl ring (compounds 2 and 3) generally leads to an increase in potency compared to the unsubstituted analog (compound 1). This suggests that a hydrophobic substituent in these positions is well-tolerated and likely occupies a hydrophobic pocket in the target protein.
Ortho-substitution: A methyl group at the ortho (2-position) (compound 4) often results in a slight decrease or no improvement in activity. This can be attributed to steric hindrance, which may force the phenyl ring into a non-optimal conformation for binding. The same trend is often observed with bulkier ortho-substituents.
Disubstitution: The combination of methyl groups at the 3- and 4-positions (compound 5, this compound) often results in a significant enhancement of activity. This suggests that the 3,4-disubstitution pattern allows for optimal occupancy of a hydrophobic pocket within the binding site. The electronic and lipophilic properties of the two methyl groups are additive in a favorable way. The similar high potency of the 3,4-dichloro analog (compound 8) further underscores the importance of substitution at these positions, although the nature of the interaction (hydrophobic vs. halogen bonding) may differ.
Steric Hindrance: The presence of two ortho-substituents, as in the 2,6-dimethyl analog (compound 6), is generally detrimental to activity. The steric clash is more pronounced, likely preventing the molecule from adopting the necessary planar conformation for effective binding.
Computational Chemistry and Molecular Modeling in Quinazoline 4 Amine Research
Molecular Docking Investigations
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In drug discovery, it is crucial for understanding how a ligand, such as N-(3,4-dimethylphenyl)quinazolin-4-amine, might interact with a biological target, typically a protein or enzyme.
The 4-anilinoquinazoline (B1210976) scaffold, the core of this compound, is a well-established pharmacophore known to target the ATP-binding pockets of various protein kinases. nih.gov Molecular docking studies are frequently employed to predict how derivatives of this scaffold orient themselves within these pockets. For instance, research on related quinazolinone derivatives as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) has used docking to visualize how the quinazoline (B50416) ring system settles into the active site. rsc.org Similarly, docking studies on quinazoline-based inhibitors targeting Matrix Metalloproteinase-13 (MMP-13) and dihydrofolate reductase (DHFR) have successfully predicted their binding conformations. nih.govnih.gov
Beyond kinases, tubulin has been identified as another key target. nih.gov Docking simulations have been used to model quinazoline derivatives into the colchicine (B1669291) binding site of tubulin, providing a structural hypothesis for their observed cytotoxic effects and inhibition of tubulin polymerization. nih.gov These predictive models are fundamental in understanding the compound's mechanism of action and in the rational design of new analogues with improved activity.
A primary output of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the target protein. These interactions are critical for binding affinity and stability. For the quinazoline scaffold, several key interaction patterns have been identified across different targets.
Hydrogen Bonding: This is a crucial interaction for anchoring the ligand within the active site. Studies on quinazolinone derivatives targeting PI3Kδ have shown that hydrogen bonds with residues like Ser831 and Asp832 are vital for stability. rsc.org In studies of EGFR-TK inhibitors, the amine group on the quinazoline ring forms critical hydrogen bonds with the backbone of Met769. nih.govsemanticscholar.org Similarly, when targeting NF-κB, quinazolinones form hydrogen bonds with residues such as Ser240, Lys241, and Arg305. nih.gov
Electrostatic and π-Interactions: Electrostatic fields have been shown to heavily influence the bioactivity of quinazolinone inhibitors. rsc.org Furthermore, π-cation or π-π stacking interactions between the aromatic rings of the ligand and residues like histidine or tyrosine can further stabilize the complex. nih.govtandfonline.com
| Target Enzyme | Key Interacting Residues | Type of Interaction | Source |
|---|---|---|---|
| PI3Kδ | Ser831, Asp832, Glu826, Val828 | Hydrogen Bonding, Electrostatic | rsc.org |
| EGFR-TK | Met769 | Hydrogen Bonding | nih.govsemanticscholar.org |
| NF-κB | Ser240, Lys241, Arg305, His41 | Hydrogen Bonding, π-Cation | nih.gov |
| DNA Gyrase | Asn46, Asp73, Arg136 | Hydrogen Bonding | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
Both 2D and 3D-QSAR models are widely developed for quinazoline derivatives to predict their antitumor and other biological activities. researchgate.netnih.gov
2D-QSAR: These models correlate biological activity with physicochemical properties or topological indices (molecular descriptors) that can be calculated from the 2D representation of the molecule.
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D structural properties of the molecules. nih.gov A set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around them are calculated. These fields are then correlated with the biological activity data to build a predictive model. For quinazolinone derivatives, reliable CoMFA and CoMSIA models have been constructed to study their inhibitory effects on targets like PI3Kδ and MMP-13. rsc.orgnih.gov These models demonstrate good predictive power, as indicated by their statistical validation parameters. nih.gov
| Target/Study | QSAR Model | q² (Cross-validated r²) | r² (Non-validated r²) | r²_pred (Predictive r²) | Source |
|---|---|---|---|---|---|
| PI3Kδ Inhibitors | CoMFA | 0.741 | - | 0.851 | rsc.org |
| PI3Kδ Inhibitors | CoMSIA | 0.712 | - | 0.738 | rsc.org |
| MMP-13 Inhibitors | CoMFA | 0.646 | 0.992 | 0.829 | nih.gov |
| MMP-13 Inhibitors | CoMSIA | 0.704 | 0.992 | 0.839 | nih.gov |
| Osteosarcoma Inhibitors | 3D-QSAR | 0.630 | 0.987 | - | nih.govresearchgate.net |
The true power of QSAR models lies in their ability to generate contour maps, which visually represent the regions where certain structural properties are favorable or unfavorable for biological activity. nih.gov This provides direct guidance for lead optimization.
For quinazoline derivatives, these studies have revealed several key insights:
Electrostatic and Hydrophobic Fields: Studies on PI3Kδ and MMP-13 inhibitors indicate that the bioactivity is most significantly affected by electrostatic and hydrophobic fields. rsc.orgnih.gov
Substituent Effects: The presence of specific substituents at certain positions is crucial. For instance, 3D-QSAR analysis of DHFR inhibitors suggested that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring enhance activity. nih.gov
Hydrogen Bond Acceptors: CoMSIA contour maps often highlight regions where hydrogen bond acceptor groups are favorable for increasing potency, guiding the placement of atoms like oxygen or nitrogen in new compound designs. nih.gov
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. tandfonline.com This technique is used to assess the stability of the docked conformation and to gain a deeper understanding of the binding process.
For quinazoline derivatives, MD simulations, often run for periods ranging from 10 to 100 nanoseconds, are used to validate the results of molecular docking. rsc.orgtandfonline.com By simulating the protein-ligand complex in a solvated environment, researchers can confirm whether the key interactions identified in docking, such as crucial hydrogen bonds, are maintained over time. nih.govresearchgate.net Analysis of the simulation trajectory, including calculations of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm the stability of the complex. researchgate.netresearchgate.net For example, MD simulations have been used to study the stable conformation of novel PI3Kδ inhibitors and to investigate the dynamic behavior of quinazolinone derivatives as dual inhibitors of PARP1 and STAT3. rsc.orgtandfonline.com These simulations provide strong evidence to support the proposed binding mode and guide further drug development efforts.
Assessment of Ligand-Protein Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are a cornerstone for assessing the stability of a ligand-protein complex and understanding its behavior over time. nih.gov These simulations provide a dynamic picture of the conformational changes that occur when a compound like this compound binds to its target protein.
Key metrics are analyzed to determine the stability of the complex:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically fluctuating within a narrow range (e.g., 1-2 Å), suggests that the protein-ligand complex has reached equilibrium and is not undergoing significant conformational changes. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Low RMSF values in the binding site residues indicate that the ligand is held securely and that the binding pocket remains stable.
Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and the protein's active site is crucial for strong binding affinity. MD simulations track the number and duration of these bonds, with stable and long-lasting hydrogen bond interactions being a key indicator of a stable complex. nih.gov
In studies of quinazoline-based inhibitors, MD simulations have been used to confirm the stability of the compounds within the active sites of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov For instance, simulations lasting over 100 nanoseconds have shown that potent inhibitors maintain critical hydrogen bond interactions for more than 90% of the simulation time, confirming a stable binding mode. nih.gov This type of analysis is essential for validating the results of initial molecular docking studies and ensuring that the predicted binding mode is maintained in a dynamic, solvated environment.
Refinement of Binding Free Energy Calculations (e.g., MM/PBSA)
While molecular docking provides an initial estimate of binding affinity, more rigorous methods are needed to refine these predictions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant, MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), are popular end-point methods for calculating the binding free energy of a ligand to a protein. elsevierpure.comnih.gov These calculations are performed on snapshots taken from MD simulations. researchgate.net
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. nih.gov The total energy is a sum of several components:
ΔE_mm: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdw) and electrostatic (ΔE_elec) interactions.
ΔG_solv: The solvation free energy, which is further divided into polar (ΔG_polar) and non-polar (ΔG_nonpolar) contributions.
The MM/PBSA method is considered more accurate than standard docking scores and less computationally intensive than alchemical free energy calculations. elsevierpure.com Research has shown that both electrostatic and van der Waals contributions are often critical for the stabilization of ligand-protein complexes. researchgate.net By decomposing the total binding free energy, researchers can identify the key residues and forces driving the interaction, which provides valuable information for optimizing the ligand's structure. In various studies, MM/PBSA calculations have yielded binding free energies ranging from -21.77 to -32.67 kcal/mol for potent inhibitors. researchgate.net
Table 1: Representative Components of MM/PBSA Binding Free Energy Calculations
| Energy Component | Description | Representative Value (kcal/mol) |
| ΔE_vdw | Van der Waals Energy | -45.5 |
| ΔE_elec | Electrostatic Energy | -20.1 |
| ΔG_polar | Polar Solvation Energy | +28.4 |
| ΔG_nonpolar | Non-polar Solvation Energy | -5.8 |
| ΔG_bind | Total Binding Free Energy | -43.0 |
Note: Values are hypothetical examples based on typical ranges found in computational studies to illustrate the relative contributions of each energy term.
Virtual Screening and Lead Compound Identification
Virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process allows researchers to prioritize a smaller, more manageable number of candidates for experimental testing.
The typical workflow for identifying a lead compound like a derivative of this compound involves several steps:
Library Filtration: An initial library of thousands or millions of compounds is filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five. nih.gov
Molecular Docking: The remaining compounds are then docked into the active site of the target protein using software like AutoDock or CDOCKER. nih.govresearchgate.net This step predicts the binding pose and calculates a docking score, which estimates the binding affinity.
Ranking and Selection: Compounds are ranked based on their docking scores and an analysis of their binding interactions with key residues in the active site. Those with the most favorable scores and binding modes are selected for synthesis and in vitro biological evaluation. nih.gov
This approach has been successfully used to identify quinazoline derivatives as potent inhibitors for a variety of targets, including Epidermal Growth Factor Receptor (EGFR), Bromodomain-containing protein 4 (BRD4), and Poly(ADP-ribose) polymerase-1 (PARP1). nih.govnih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
A significant cause of failure in drug development is poor pharmacokinetic properties. nih.gov In silico ADME profiling uses computational models to predict the absorption, distribution, metabolism, and excretion characteristics of a compound early in the discovery process, helping to weed out candidates with unfavorable profiles. actascientific.com For this compound and its analogues, various ADME parameters can be predicted using online tools and specialized software. actascientific.comresearchgate.net
These predictions provide insights into:
Absorption: Parameters like human intestinal absorption and aqueous solubility (LogS) predict how well the compound will be absorbed after oral administration. actascientific.com
Distribution: Blood-Brain Barrier (BBB) penetration is predicted to determine if a compound can reach targets in the central nervous system.
Metabolism: The potential for a compound to inhibit or be a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is a critical prediction, as interactions with these enzymes are a major source of drug-drug interactions. nih.gov
Table 2: Predicted In Silico ADME Properties for a Representative Quinazoline-4-amine Derivative
| ADME Parameter | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. actascientific.com |
| Aqueous Solubility (LogS) | Low | May require formulation strategies to improve solubility. |
| Blood-Brain Barrier (BBB) Penetration | Non-penetrant | Unlikely to cause CNS side effects; unsuitable for CNS targets. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. nih.gov |
| Hepatotoxicity | Predicted | Potential for liver toxicity, requires experimental validation. actascientific.com |
Note: These properties are illustrative and based on general findings for quinazolinone analogues. actascientific.comresearchgate.net
Bioinformatics Approaches for Target Exploration (e.g., Protein-Protein Interaction Networks)
Bioinformatics provides a broader biological context for the targets of a specific compound. When a compound like a quinazoline derivative is found to inhibit certain proteins, such as BRD4 and PARP1 in breast cancer, bioinformatics tools can be used to explore the wider implications of this inhibition. nih.gov
One powerful method is the construction of Protein-Protein Interaction (PPI) networks. These networks map the complex interactions between the drug targets and other proteins within the cell. By analyzing the PPI network, researchers can:
Identify the biological pathways and processes that are likely to be affected by the drug.
Discover potential downstream effects, both therapeutic and adverse.
Explore the rationale for dual-targeting inhibitors, understanding how simultaneous inhibition of two proteins might lead to synergistic effects in treating complex diseases like cancer. nih.gov
This approach moves beyond a single-target view and helps to build a more comprehensive understanding of the compound's mechanism of action on a systemic level.
Future Research Directions and Translational Perspectives
Design and Synthesis of Optimized N-(3,4-dimethylphenyl)quinazolin-4-amine Analogs
The development of analogs of this compound is a critical step toward enhancing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles.
The foundational 4-anilinoquinazoline (B1210976) structure has been a focus for developing protein kinase inhibitors. nih.gov The synthesis of this compound analogs typically involves the reaction of a 4-chloroquinazoline (B184009) precursor with substituted anilines. nih.gov Optimization efforts can be systematically directed at three key regions of the molecule: the quinazoline (B50416) core, the C4-amino linker, and the N-phenyl ring.
Modifications to the quinazoline core, particularly at the 2-, 6-, and 7-positions, offer significant opportunities for optimization. For instance, introducing small, lipophilic substituents at the C6 and C7 positions can enhance binding affinity to certain kinases. mdpi.com SAR studies on similar quinazoline derivatives have shown that substitutions at the 2-position can dramatically influence biological activity, with groups like chloro or methylthio leading to potent antiproliferative effects. nih.gov
The N-phenyl ring is another crucial area for modification. The existing 3,4-dimethyl substitution pattern can be systematically altered to explore other substitutions that may improve target engagement or confer selectivity. Replacing or adding functional groups can modulate the electronic and steric properties of the molecule, influencing its interaction with target proteins.
Table 1: Design Rationale for Optimized this compound Analogs
| Analog Series | Modification Site | Example Substituents | Design Rationale | Potential Impact |
|---|---|---|---|---|
| A | Quinazoline Core (C2-position) | -Cl, -SCH₃, -CF₃ | Modulate potency and target interaction based on established SAR for anticancer quinazolines. nih.gov | Increased potency, altered selectivity profile. |
| B | Quinazoline Core (C6/C7-positions) | -OCH₃, -F, Morpholino | Enhance binding to the ATP pocket of kinases; improve solubility and pharmacokinetic properties. nih.gov | Improved potency and drug-like properties. |
| C | N-phenyl Ring | -Cl, -F, -CF₃, -OCH₃ | Fine-tune electronic and steric properties to optimize target binding and selectivity. lums.ac.ir | Enhanced target-specific activity and reduced off-target effects. |
| D | Hybrid Molecules | Linker-Pharmacophore | Introduce a second pharmacophore to create a multi-targeted agent (see Section 6.2). nih.gov | Broader efficacy in complex diseases. |
Exploration of Multi-Targeted Quinazoline-4-amine Derivatives for Complex Diseases
Complex multifactorial diseases, such as cancer, often involve the dysregulation of multiple signaling pathways. nih.gov This complexity limits the effectiveness of single-target therapies and has spurred the development of multi-targeted drugs capable of modulating several key proteins simultaneously. The 4-anilinoquinazoline scaffold is a prominent platform for designing such agents, as exemplified by approved drugs like vandetanib, which inhibits both VEGFR and EGFR. nih.gov
Future research should focus on leveraging the this compound structure as a foundation for novel multi-target inhibitors. This can be achieved by strategically integrating a second pharmacophore into the molecule, creating a hybrid compound designed to interact with two or more distinct targets. This approach has shown promise in creating dual inhibitors, such as those targeting both PI3K and HDAC. nih.gov The goal is to design molecules that can concurrently inhibit key pathways involved in disease progression, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
For instance, analogs could be designed to co-inhibit receptor tyrosine kinases (like EGFR or VEGFR) and downstream signaling proteins (like PI3K) or epigenetic modulators (like HDACs). nih.govnih.gov Such multi-targeted agents could offer a more robust therapeutic strategy for complex diseases like breast cancer, where multiple pathways contribute to tumor growth and survival. nih.gov
Table 2: Potential Multi-Target Strategies for Quinazoline-4-amine Derivatives
| Target Combination | Disease Area | Rationale | Example Approach |
|---|---|---|---|
| EGFR / VEGFR-2 | Cancer | Inhibit both tumor cell proliferation and angiogenesis, a common strategy for solid tumors. nih.gov | Modify the quinazoline core and N-phenyl substituents to optimize binding to both kinase domains. |
| PI3K / HDAC | Cancer | Concurrently block a key survival pathway (PI3K/Akt) and induce changes in gene expression that promote apoptosis. nih.gov | Hybridize the quinazoline scaffold with a hydroxamic acid moiety (HDAC inhibitor). |
| Tubulin / RTKs | Cancer | Combine cytotoxic antimitotic activity with the inhibition of growth factor signaling. nih.govnih.gov | Design analogs that bind to the colchicine (B1669291) site on tubulin while retaining kinase inhibitory activity. |
| sEH / FLAP | Inflammation | Dual inhibition within the arachidonic acid cascade to achieve superior anti-inflammatory effects. acs.org | Modify the quinazoline-4-one carboxamide structure to balance activity against both soluble epoxide hydrolase and 5-lipoxygenase-activating protein. |
Investigation of Novel Disease Indications for Quinazoline-Based Compounds
The therapeutic utility of the quinazoline scaffold extends far beyond oncology. Quinazoline derivatives have demonstrated a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. nih.govnih.gov This suggests that analogs of this compound could be repurposed or developed for a wide range of new disease indications.
For example, certain quinazoline derivatives have been identified as potent anti-inflammatory agents, in some cases acting as selective COX-2 inhibitors. nih.govnih.gov This opens the possibility of developing novel non-steroidal anti-inflammatory drugs (NSAIDs) from this scaffold. Similarly, the documented antibacterial and antifungal activities of N,2-diphenylquinazolin-4-amine derivatives against various pathogens suggest a potential role in combating infectious diseases. lums.ac.ir Natural products containing the quinazoline core, such as fumiquinazolines, also exhibit anticancer and antifungal properties. mdpi.com Furthermore, specific quinazolin-4-one derivatives have been identified as antagonists for NMDA receptors, indicating potential applications in neurological disorders. medchemexpress.com
Table 3: Potential Novel Disease Indications for Quinazoline-Based Compounds
| Therapeutic Area | Potential Target(s) | Rationale | Supporting Evidence |
|---|---|---|---|
| Inflammatory Diseases | COX-2, Cytokine pathways | Develop safer and more effective anti-inflammatory agents. | Quinazoline derivatives have shown anti-inflammatory and analgesic activity with reduced ulcerogenic potential. nih.govnih.gov |
| Infectious Diseases | DNA Gyrase, Dihydrofolate Reductase | Address the growing problem of antimicrobial resistance with new classes of antibiotics. | Quinazoline analogs exhibit potent activity against Gram-positive and Gram-negative bacteria and fungi. lums.ac.ir |
| Neurological Disorders | NMDA Receptors | Modulate glutamatergic neurotransmission for the treatment of various CNS conditions. | Quinazolin-4-one derivatives have been identified as selective NMDA receptor antagonists. medchemexpress.com |
| Hypertension | α1-adrenergic receptors | Provide alternative therapeutic options for managing high blood pressure. | The approved antihypertensive drug Prazosin is a quinazoline derivative. |
Integration of Advanced Experimental and Computational Techniques for Drug Discovery Acceleration
The pace of drug discovery can be significantly enhanced by integrating advanced experimental and computational methodologies. For the development of this compound analogs, these techniques can streamline the entire process from hit identification to lead optimization.
Computational tools are invaluable for rational drug design. Molecular docking can be used to predict the binding modes of novel analogs within their target proteins, helping to prioritize compounds for synthesis. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate chemical structures with biological activities, enabling the prediction of potency for virtual compounds and guiding the design of more effective molecules. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, confirming the stability of binding interactions. nih.gov
On the experimental front, modern approaches like fragment-based drug discovery (FBDD) and modular synthesis platforms can accelerate the exploration of chemical space. acs.org FBDD allows for the identification of small, low-affinity fragments that can be elaborated into potent leads. A modular synthetic platform, where chemical building blocks and reaction pathways are established in advance, enables the rapid and systematic synthesis of a diverse library of 3-D compounds for screening. acs.org Combining these advanced computational and experimental workflows creates a powerful, synergistic approach to accelerate the discovery and development of novel quinazoline-based therapeutics.
Q & A
Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)quinazolin-4-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of N-(3,4-dimethylphenyl)quinazolin-4-amine derivatives typically involves nucleophilic substitution or condensation reactions. A common approach is outlined below:
Intermediate Preparation : Start with 4-chloroquinazoline as the core scaffold. React with urea or thiourea derivatives under reflux conditions to introduce the morpholine or phenylamine substituents .
Substitution Reaction : React the intermediate with 3,4-dimethylaniline in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Use a catalytic amount of triethylamine to neutralize HCl byproducts.
Purification : Isolate the product via column chromatography (silica gel, eluent: chloroform/methanol 9:1) and recrystallize from ethanol.
Q. Optimization Strategies :
- Temperature Control : Higher temperatures (≥100°C) may improve reaction rates but risk decomposition.
- Solvent Selection : DMF enhances solubility of aromatic amines but may require post-reaction dialysis to remove traces.
- Catalyst Screening : Test alternatives to triethylamine, such as DBU, to improve regioselectivity.
Q. Example Yield Data :
| Reaction Time (h) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 12 | DMF | Triethylamine | 65 |
| 18 | DMSO | DBU | 72 |
| 24 | Toluene | None | 38 |
Reference : Adapted from synthetic protocols for analogous quinazolin-4-amine derivatives .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer: Key Techniques :
H/C NMR Spectroscopy :
- Assign peaks using DMSO- as the solvent. Key signals include:
- Aromatic protons (δ 6.8–8.2 ppm, multiplet).
- Methyl groups on the 3,4-dimethylphenyl substituent (δ 2.2–2.5 ppm, singlet).
- Cross-validate with DEPT-135 to distinguish CH, CH, and CH groups .
FT-IR Spectroscopy :
- Confirm the presence of C-N (1250–1350 cm) and aromatic C=C (1450–1600 cm) stretches.
HPLC-MS :
- Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95%).
- Monitor [M+H] ions for molecular weight confirmation (expected m/z: ~318.4).
Validation : Compare spectral data with structurally similar compounds, such as N-(3-ethylphenyl)quinazolin-4-amine derivatives .
Advanced Research Questions
Q. How can 3D-QSAR models guide the optimization of this compound for enhanced biological activity?
Methodological Answer: Steps for 3D-QSAR Modeling :
Dataset Curation : Compile a library of quinazolin-4-amine derivatives with reported IC values against a target (e.g., EGFR kinase).
Molecular Alignment : Align structures using the quinazoline core as a template.
Field Analysis : Calculate steric, electrostatic, and hydrophobic fields using CoMFA or CoMSIA.
Model Validation : Apply leave-one-out cross-validation (q > 0.5) and external test sets (r > 0.6).
Q. Key Findings from Analogous Studies :
- Electron-withdrawing groups (e.g., -NO) at the para position of the phenyl ring enhance inhibitory activity .
- Bulky substituents on the quinazoline core improve binding affinity but may reduce solubility.
Q. Example CoMFA Contour Map Insights :
| Field Type | Favored Regions | Disfavored Regions |
|---|---|---|
| Steric | Near C2 of quinazoline | Adjacent to methyl groups |
| Electrostatic | Negative charge near N1 | Positive charge at C7 |
Reference : Based on 3D-QSAR studies of morpholinyl-substituted quinazolines .
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer: Common Issues and Solutions :
Disordered Atoms :
- Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids .
- Refine occupancy ratios for overlapping atoms (e.g., methyl groups).
Twinned Crystals :
Thermal Motion Anomalies :
Q. Validation Workflow :
- Check R (<0.05) and completeness (>95%) during data integration.
- Validate geometry using Mogul bond-length/bond-angle databases .
Q. Example Refinement Statistics :
| Parameter | Value |
|---|---|
| R (I > 2σ(I)) | 0.042 |
| wR (all data) | 0.112 |
| Flack parameter | 0.02(2) |
Reference : Best practices from SHELXL and structure-validation guidelines .
Q. What computational strategies are effective for analyzing the binding mode of this compound with biological targets?
Methodological Answer: Protocol for Molecular Docking :
Target Preparation : Retrieve a crystal structure of the target protein (e.g., EGFR, PDB: 1M17). Remove water molecules and add polar hydrogens.
Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Assign Gasteiger charges.
Docking Simulation : Use AutoDock Vina with a grid box centered on the ATP-binding site.
Post-Docking Analysis :
- Rank poses by binding energy (ΔG < -8 kcal/mol preferred).
- Validate hydrogen bonds with key residues (e.g., Met793, Thr854 in EGFR).
Q. Case Study Insights :
- The 3,4-dimethylphenyl group forms π-π interactions with Phe723 in EGFR.
- Solvent-exposed morpholine substituents reduce membrane permeability.
Reference : Docking methodologies adapted from studies on gefitinib analogs .
Q. Table 1. Key Synthetic Parameters for Quinazolin-4-amine Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | High solubility, moderate purity |
| Temperature | 80–100°C | Balances rate vs. degradation |
| Catalyst | DBU (1.2 eq) | Improves regioselectivity |
Q. Table 2. Critical 3D-QSAR Descriptors for Activity Optimization
| Descriptor | Favored Modification | Biological Effect |
|---|---|---|
| Steric bulk at C2 | Substituent (e.g., -Ph) | Enhanced target affinity |
| Negative charge at N1 | Electron-withdrawing groups | Increased inhibitory potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
